molecular formula C22H20N2O5S B2590751 4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-68-6

4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2590751
CAS No.: 922137-68-6
M. Wt: 424.47
InChI Key: OWARKSYCEPHHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core fused with a substituted benzenesulfonamide moiety.

Friedel-Crafts acylation to generate sulfonyl-substituted benzoic acid precursors.

Hydrazide formation via reaction with hydrazine.

Cyclization with isothiocyanates or halogenated ketones to form heterocyclic frameworks (e.g., 1,2,4-triazoles or oxazepines) .

Structural confirmation relies on 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry (MS). Key spectral features include:

  • IR bands at 1247–1255 cm⁻¹ (C=S stretching in thione tautomers) and 3278–3414 cm⁻¹ (N–H stretching) .
  • NMR signals for aromatic protons (δ 6.8–8.2 ppm) and sulfonamide groups (δ ~3.1 ppm for SO₂NH) .

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-13-10-16(11-14(2)21(13)28-3)30(26,27)24-15-8-9-19-17(12-15)22(25)23-18-6-4-5-7-20(18)29-19/h4-12,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWARKSYCEPHHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of dibenzoxazepins, which are known for various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C23H22N2O5S
  • Molecular Weight : 438.5 g/mol
  • IUPAC Name : 4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Synthesis

The synthesis of 4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves several steps, including the formation of the dibenzoxazepin core followed by the introduction of methoxy and sulfonamide groups. The synthetic route generally includes:

  • Formation of the dibenzoxazepin structure via cyclization reactions.
  • Introduction of the methoxy group through methylation reactions.
  • Attachment of the benzenesulfonamide moiety via nucleophilic substitution.

Antiproliferative Activity

Recent studies have shown that compounds related to dibenzoxazepins exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound's IC50 (the concentration required to inhibit cell growth by 50%) against specific cancer cell lines is crucial for evaluating its efficacy. While specific IC50 values for this compound are not extensively documented in current literature, related compounds have shown IC50 values ranging from 1.2 µM to 5.3 µM against different cancer types .

Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress in cells. Compounds similar to 4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide have demonstrated enhanced antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests potential applications in preventing oxidative damage in biological systems .

Antibacterial Activity

The antibacterial properties of related compounds have been noted against various strains:

  • Gram-positive Bacteria : Compounds with similar structures have shown effective minimum inhibitory concentrations (MIC) against strains such as Enterococcus faecalis and Staphylococcus aureus, with MIC values reported around 8 µM to 32 µM .

Case Studies and Research Findings

  • Anticancer Research : A study on structurally similar compounds indicated that modifications in the side chains significantly influenced their antiproliferative activity against cancer cell lines such as MCF-7 and HCT116 .
  • Oxidative Stress Studies : Research indicates that certain derivatives exhibit strong antioxidant capabilities, which correlate with reduced cellular oxidative stress markers in vitro .
  • Antibacterial Efficacy : In vitro tests have demonstrated that derivatives with methoxy and hydroxyl substitutions exhibit selective antibacterial activity against Gram-positive bacteria at low concentrations .

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a candidate for developing new anti-inflammatory and analgesic drugs. Its structure is similar to known non-steroidal anti-inflammatory drugs (NSAIDs), which target cyclooxygenase enzymes (COX). Studies indicate that modifications to the sulfonamide moiety can enhance selectivity and potency against COX-2, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound's activity against specific bacterial strains is under investigation, suggesting potential use in treating infections.

Neuroscience Applications

Preliminary studies suggest that derivatives of this compound may affect neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This could position it as a candidate for treating mood disorders or neurodegenerative diseases.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of related sulfonamide compounds. The results indicated that modifications to the oxazepin structure significantly enhanced COX-2 inhibition compared to traditional NSAIDs. The study concluded that further exploration of these modifications could yield more effective therapeutic agents .

Case Study 2: Antimicrobial Efficacy

In a separate study focusing on the antimicrobial effects of sulfonamides, researchers tested various derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain structural features contributed to increased antibacterial activity, suggesting that 4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide could be developed into a new class of antibiotics .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound is compared with derivatives synthesized in (e.g., compounds [4–15] ), which share sulfonamide and triazole/oxazepine motifs. Key differences arise from substituents (e.g., halogens, alkyl groups) and heterocyclic frameworks:

Compound Core Structure Substituents (X, R) Key IR Bands (cm⁻¹) Tautomeric Form
Target Compound Dibenzo[b,f][1,4]oxazepine 4-OCH₃, 3,5-CH₃ 1247–1255 (C=S), 3278–3414 (N–H) Thione (C=S dominant)
[4–6] (Hydrazinecarbothioamides) 1,2,4-Triazole X = H, Cl, Br 1243–1258 (C=S), 1663–1682 (C=O) Thiol-thione equilibrium
[7–9] (Triazole-thiones) 1,2,4-Triazole X = H, Cl, Br 1247–1255 (C=S), no C=O Thione (C=S dominant)
[10–15] (S-Alkylated Triazoles) 1,2,4-Triazole R = Ph, 4-F-Ph Absence of C=S, new C–S–R stretching Locked S-alkylated form

Key Observations :

  • Tautomerism : Unlike [4–6], which exhibit thiol-thione equilibrium, the target compound and [7–9] stabilize the thione form due to the absence of νS–H bands (~2500–2600 cm⁻¹) .

Spectral and Structural Divergence

  • C=O vs. C=S : Hydrazinecarbothioamides [4–6] retain C=O bands (1663–1682 cm⁻¹), while cyclized derivatives (target compound, [7–15]) lack this feature, confirming ring closure .
  • S-Alkylation : Compounds [10–15] lose C=S functionality but gain alkylated sulfur (C–S–R), altering electronic properties and bioactivity profiles .

Computational Insights

  • Docking studies could model the dibenzo[b,f][1,4]oxazepine core’s interaction with biological targets (e.g., kinases, GPCRs) .
  • Basis sets (e.g., cc-pVDZ) optimize calculations for sulfonamide’s electron density and tautomeric stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?

  • Methodology :

  • Reaction Design : Use substituted benzaldehydes or sulfonamide precursors under reflux conditions in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography .
  • Key Parameters : Optimize reaction time (4–8 hours), temperature (80–100°C), and molar ratios (1:1 for sulfonamide to oxazepine precursor) to maximize yield.
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify aromatic protons (δ 6.8–7.5 ppm) and sulfonamide/oxazepine functional groups. IR spectroscopy confirms S=O (1150–1250 cm1^{-1}) and C=O (1650–1750 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (if crystalline) .

Q. What solubility and stability profiles are critical for handling this compound in vitro?

  • Empirical Data :

  • Solubility : Test in DMSO (>50 mg/mL), ethanol (5–10 mg/mL), and aqueous buffers (pH 7.4, <1 mg/mL). Use sonication for dispersion .
  • Stability : Store at –20°C under inert gas (argon) to prevent oxidation of the oxazepine ring. Monitor degradation via LC-MS over 72 hours in PBS .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the oxazepine ring in biological activity?

  • Experimental Design :

  • Probe Modification : Synthesize analogs with modified oxazepine substituents (e.g., 11-keto vs. 11-hydroxy) and compare bioactivity in enzyme inhibition assays .
  • Computational Modeling : Perform DFT calculations to analyze electron density distribution and H-bonding potential at the oxazepine moiety .
  • Kinetic Studies : Measure KiK_i values using stopped-flow spectroscopy to assess binding kinetics to target proteins .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Critical Analysis Framework :

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
  • Batch Variability : Compare synthetic batches via 1H^1H-NMR to identify impurities (e.g., residual solvents or unreacted precursors) .
  • Dose-Response Curves : Use Hill slope analysis to differentiate allosteric vs. competitive inhibition mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • SAR Workflow :

  • Substituent Screening : Replace the 4-methoxy group with electron-withdrawing (e.g., –NO2_2) or donating (–OH) groups to assess impact on IC50_{50} values .
  • Bioisosteric Replacement : Substitute the benzenesulfonamide with a thiophene sulfonamide to evaluate metabolic stability .
  • 3D-QSAR : Build CoMFA/CoMSIA models using activity data from 20+ analogs to predict optimal substituent positions .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Translational Pipeline :

  • ADME Profiling : Conduct hepatic microsome assays (human/rat) to measure metabolic half-life and CYP450 inhibition .
  • Rodent Models : Use Sprague-Dawley rats for IV/PO dosing to calculate bioavailability (%F) and tissue distribution (LC-MS/MS quantification) .
  • Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify off-target gene expression changes at therapeutic doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.